
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” is a chemical compound with the molecular formula C13H18N2OS . It has been studied for its antimicrobial, antioxidant, and biocompatibility properties .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which includes “this compound”, has been reported in the literature . The synthesis process is described as convenient, and the resulting compounds were successfully characterized .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a carbothioamide group . The morpholine ring provides the compound with its unique properties and reactivity.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities : Morpholine derivatives containing an azole nucleus, including carbothioamides, have shown antimicrobial activity against specific bacteria like M. smegmatis and fungi such as C. albicans and S. cerevisiae (Bektaş et al., 2012). Similarly, N-acyl-morpholine-4-carbothioamides demonstrated significant antibacterial and antifungal properties, suggesting their potential as novel antibacterial agents (Aziz et al., 2020).
Antimicrobial and Antiurease Activities : Certain derivatives of N-(2,6-dimethylphenyl)morpholine-4-carbothioamide have shown promise in antimicrobial applications, exhibiting activities against pathogenic bacteria and fungi. They also demonstrated antiurease activity, indicating their potential in treating infections associated with urease-producing bacteria (Bektaş et al., 2012).
Broad-Spectrum Antimicrobial Activities : Adamantane-isothiourea hybrid derivatives, including those based on this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds showed potent broad-spectrum antibacterial activity and displayed in vivo hypoglycemic activity in diabetic rat models (Al-Wahaibi et al., 2017).
Bioactivity and Pharmaceutical Potential
This compound derivatives have also been studied for various bioactive properties, including anticonvulsant and antioxidant activities:
Anticonvulsant Properties : N-(2,6-dimethylphenyl) substituted semicarbazones, closely related to this compound, have been investigated for their anticonvulsant properties. Some compounds showed significant activity in seizure models, indicating their potential as anticonvulsant agents (Yogeeswari et al., 2005).
Antioxidant Activities : Novel thiosemicarbazones, including those derived from this compound, have been synthesized and demonstrated notable antibacterial and antioxidant activities. These compounds have potential applications in the development of therapeutic agents with antibacterial and antioxidant properties (Karaküçük-Iyidoğan et al., 2014).
Direcciones Futuras
The future directions for the research on “N-(2,6-dimethylphenyl)morpholine-4-carbothioamide” could involve further exploration of its antimicrobial and antioxidant properties. It has been suggested that compounds like “this compound” can serve as a structural model for the design of antibacterial agents with better inhibitory potential .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-11(2)12(10)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFULOIYKCZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

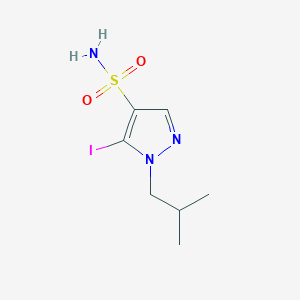
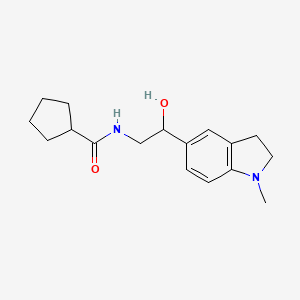

![9-(3-fluorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2683997.png)
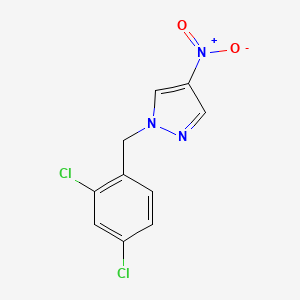
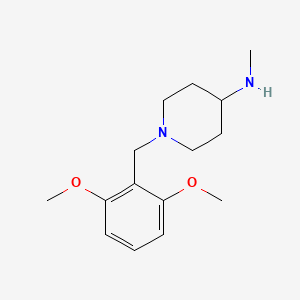
![6-[(2-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2684002.png)
![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2684004.png)


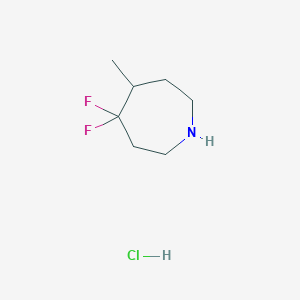
![N-(4-ethylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2684012.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B2684014.png)
![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)